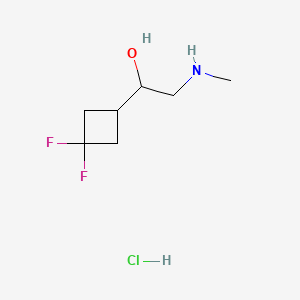

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride

Description

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated cyclobutane derivative with a molecular formula of C₆H₁₂ClF₂N and a molecular weight of 171.62 g/mol . Its structure comprises a 3,3-difluorocyclobutyl group linked to an ethanolamine backbone, where the secondary amine is methylated and stabilized as a hydrochloride salt. This modification enhances aqueous solubility and stability, making it suitable for pharmaceutical applications . The compound is synthesized via methods analogous to those described in patent literature, such as reductive amination or ester-to-amine conversions .

Properties

CAS No. |

2792185-61-4 |

|---|---|

Molecular Formula |

C7H14ClF2NO |

Molecular Weight |

201.64 g/mol |

IUPAC Name |

1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-10-4-6(11)5-2-7(8,9)3-5;/h5-6,10-11H,2-4H2,1H3;1H |

InChI Key |

RARGOKJNRAWEKD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1CC(C1)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the coupling of a difluorocyclobutyl-containing electrophile with a methylamino ethanol derivative, followed by conversion to the hydrochloride salt. The key steps include:

- Preparation or procurement of the 3,3-difluorocyclobutyl intermediate

- Reaction with 2-(methylamino)ethanol or its derivatives

- Salt formation with hydrochloric acid to yield the hydrochloride form

Preparation of 2-(Methylamino)ethanol Intermediate

2-(Methylamino)ethanol is a critical building block in the synthesis. It can be prepared or obtained commercially and is often converted into reactive intermediates such as chloroethyl derivatives for further coupling.

Typical preparation and characterization:

| Parameter | Details |

|---|---|

| Starting material | 2-(Methylamino)ethanol |

| Reaction | Treatment with thionyl chloride in dichloromethane or chloroform |

| Conditions | 0–50 °C, inert atmosphere, 17 h stirring |

| Yield | 87–96% |

| Product | N-Methyl-N-(2-chloroethyl)amine hydrochloride salt |

| Characterization | 1H NMR, IR spectroscopy confirming substitution |

This conversion activates the amino alcohol for nucleophilic substitution reactions.

Synthesis of the Difluorocyclobutyl Intermediate

The difluorocyclobutyl moiety is introduced by using a 3,3-difluorocyclobutyl precursor, often synthesized or purchased as a protected or activated intermediate. One reported method involves the preparation of cyclobutyl derivatives followed by fluorination at the 3-position to introduce the geminal difluoro group.

For example, (cis-3-Aminocyclobutyl)methanol hydrochloride can be prepared by deprotection and hydrochloride salt formation of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate, followed by further functionalization.

Coupling Reaction to Form the Target Compound

The key coupling step involves nucleophilic substitution or addition of the methylamino ethanol derivative onto the difluorocyclobutyl intermediate or its activated form.

Typical reaction conditions and yields:

Example: Reaction of 2-(methylamino)ethanol with 4-formylbenzenesulfonyl chloride in dichloromethane with triethylamine at 20°C for 80 hours yielded 92% of an intermediate, demonstrating the feasibility of mild conditions for amine coupling.

Purification and Characterization

Purification is typically achieved by:

- Silica gel column chromatography using gradients of dichloromethane/methanol or petroleum ether/ethyl acetate

- Crystallization of hydrochloride salts from appropriate solvents

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Melting point determination

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| 2-(Methylamino)ethanol to chloroethyl derivative | Thionyl chloride, CH2Cl2 or CHCl3, 0–50 °C, inert atmosphere | 87–96 | Activation for nucleophilic substitution |

| Difluorocyclobutyl intermediate prep | Deprotection and HCl treatment in dioxane/DCM | Quantitative | Formation of hydrochloride salt |

| Coupling with methylamino ethanol | DCM, triethylamine, RT to 50 °C, 17–80 h | 59–92 | Formation of target amino alcohol hydrochloride |

| Purification | Silica gel chromatography, crystallization | — | Ensures product purity |

Research Findings and Notes

- The difluorocyclobutyl group imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, which are valuable in drug design.

- The hydrochloride salt form improves compound solubility and stability, facilitating handling and formulation.

- Mild reaction conditions and high yields reported in literature indicate the robustness of the synthetic route.

- The use of triethylamine as a base and dichloromethane as solvent is common in coupling steps, balancing reactivity and selectivity.

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium cyanoborohydride), and nucleophiles (amines, alcohols).

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs (Table 1), selected based on shared features like fluorinated rings, amine/ethanolamine backbones, or hydrochloride salt forms.

Table 1: Structural and Physicochemical Comparison

*Derived from structural analysis where explicit data were unavailable.

Key Findings

Impact of Fluorination: The 3,3-difluorocyclobutyl group in the target compound introduces conformational rigidity and enhanced metabolic stability compared to non-fluorinated analogs like 2-[1-(methylamino)cyclobutyl]ethanol hydrochloride . In contrast, 4,4-difluorocyclohexanamine hydrochloride (similarity score: 0.85 ) exhibits higher lipophilicity due to its larger cyclohexane ring, which may reduce aqueous solubility but improve membrane permeability.

Backbone Modifications: Replacing the ethanolamine moiety with a methanamine group (e.g., 1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride ) eliminates the hydroxyl group, reducing hydrogen-bonding capacity and altering pharmacokinetics. The fluorophenyl analog () retains the ethanolamine backbone but replaces the cyclobutyl group with an aromatic ring, favoring interactions with aromatic residues in enzyme active sites.

Synthetic Utility: Brominated derivatives like 1-[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride serve as versatile intermediates for further functionalization via Suzuki couplings or nucleophilic substitutions . The target compound’s synthesis pathway (e.g., starting from methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ) mirrors methods used for structurally complex spirocyclic compounds, highlighting its role as a pharmaceutical precursor.

Biological Activity

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride is a novel chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound incorporates a cyclobutyl ring substituted with fluorine atoms and a methylamino group, which may influence its biological activity through enhanced receptor binding and modulation of enzymatic pathways.

- CAS Number: 2792185-61-4

- Molecular Formula: C7H14ClF2NO

- Molecular Weight: 201.64 g/mol

- IUPAC Name: 1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol; hydrochloride

- Canonical SMILES: CNCC(C1CC(C1)(F)F)O.Cl

The biological activity of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The fluorinated cyclobutyl ring may enhance the compound's binding affinity due to the electronegative nature of fluorine, while the methylamino group can facilitate hydrogen bonding and electrostatic interactions with target proteins. This combination of interactions may lead to modulation of biological pathways relevant for therapeutic effects.

Biological Studies and Applications

Research into the biological activity of this compound has identified several potential applications:

1. Medicinal Chemistry:

- It serves as a building block for the synthesis of pharmaceutical compounds, potentially leading to new drugs with improved efficacy.

- Its unique structure may provide insights into the design of selective enzyme inhibitors or receptor modulators.

2. Biological Studies:

- Used to investigate the effects of fluorinated compounds on various biological systems, particularly in pharmacology and toxicology.

- Potential applications in studying neuropharmacological effects due to its structural similarity to known psychoactive substances.

3. Chemical Synthesis:

- Acts as an intermediate in synthesizing more complex organic molecules, facilitating advancements in synthetic methodologies.

Comparative Analysis

To better understand the significance of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | Lacks methylamino group | Reduced binding affinity |

| 2-(Methylamino)ethan-1-ol | Lacks cyclobutyl ring | Different stability and reactivity |

| 1-(3,3-Difluorocyclobutyl)-2-aminoethanol | Similar structure without methyl group | Altered chemical reactivity |

The unique combination of a fluorinated cyclobutyl ring and a methylamino group in 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride imparts distinct chemical and biological properties that may enhance its therapeutic potential compared to these other compounds.

Q & A

Basic: What are the optimal synthetic routes for 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-ol hydrochloride, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves cyclobutane ring functionalization and subsequent amine coupling. For example, 3,3-difluorocyclobutanone can be reduced to the corresponding alcohol, followed by bromination or mesylation to introduce a leaving group. Methylamine is then introduced via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C). Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction efficiency .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures purity. Validate intermediates via LC-MS and NMR .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

A multi-spectral approach is critical:

- NMR : ¹H/¹³C NMR confirms the cyclobutyl group (δ ~3.5–4.5 ppm for CF₂ protons) and methylamino moiety (δ ~2.3 ppm for N–CH₃) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1100–1200 cm⁻¹ (C–F vibrations) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 224.12 g/mol) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding in the hydrochloride salt .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via UV-Vis at λmax or HPLC .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-DAD and identify byproducts with LC-MS .

- Hygroscopicity : Dynamic vapor sorption (DVS) evaluates moisture uptake, critical for storage (recommended: desiccated, −20°C) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the difluorocyclobutyl moiety?

Answer:

- Derivatization : Synthesize analogs with varied substituents (e.g., methyl, hydroxyl) on the cyclobutane ring. Assess impact on logP (HPLC logD₇.₄) and bioavailability .

- In vitro assays : Test receptor binding (e.g., GPCRs) using radioligand displacement (³H-labeled analogs) or fluorescence polarization .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin transporters) .

Advanced: How can metabolic pathways and potential toxicity be systematically evaluated?

Answer:

- Metabolic profiling : Use liver microsomes (human/rat) with NADPH cofactor. Identify Phase I metabolites (oxidation, deamination) via UPLC-QTOF-MS .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Lucifer-IPA).

- Toxicity : Ames test (TA98/TA100 strains) for mutagenicity; MTT assay in HepG2 cells for cytotoxicity .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional antagonism)?

Answer:

- Assay standardization : Replicate studies under identical conditions (buffer, temperature, cell line).

- Orthogonal validation : Compare radioligand binding (Kd) with functional assays (cAMP accumulation, Ca²⁺ flux) .

- Data normalization : Use reference compounds (e.g., propranolol for β-adrenergic assays) to calibrate inter-lab variability .

Advanced: What methods ensure enantiomeric purity during synthesis, given the chiral center in this compound?

Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/IPA eluent) or capillary electrophoresis .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective reduction of ketone intermediates .

- Circular dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing optical rotation with pure standards .

Advanced: How can receptor selectivity be enhanced to minimize off-target effects in neurological studies?

Answer:

- Pharmacophore masking : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target receptors .

- Competitive binding assays : Screen against receptor panels (e.g., Sigma-1, NMDA) to quantify selectivity ratios (IC₅₀ ratios >100-fold) .

- In silico optimization : Use free-energy perturbation (FEP) to predict binding affinity changes for modified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.